

Application Notes and Protocols for VU0467485 in PET Ligand Development and Neuroimaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3][4] The M4 receptor is a key therapeutic target for schizophrenia and other neuropsychiatric disorders due to its role in regulating striatal dopamine release.[5][6] As a PAM, **VU0467485** enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a promising therapeutic mechanism.[6][7] Furthermore, the development of a radiolabeled form of **VU0467485**, [11C]**VU0467485**, allows for in vivo visualization and quantification of M4 receptors using Positron Emission Tomography (PET), a powerful tool for drug development and neuroscience research.[8][9][10]

These application notes provide a comprehensive overview of the available data on **VU0467485** and its radiolabeled analogue, along with detailed protocols for its synthesis and use in preclinical neuroimaging studies.

Data Presentation

Table 1: In Vitro Pharmacology of VU0467485



Parameter	Species	Receptor	Value	Reference
PAM EC ₅₀	Human	M4	78.8 nM	[1][3][6]
Rat	M4	26.6 nM	[1][3][6]	
Binding Affinity (KB)	Human	M4	944 nM (Estimated)	[1][6]
Cooperativity (αβ)	Human	M4	134	[1][6]
Selectivity	Human & Rat	M1, M2, M3, M5	EC ₅₀ > 30 μM	[1]

Table 2: In Vivo Pharmacokinetics of VU0467485 in Rat

(Oral Administration)

Parameter	Dose	Value	Reference
Cmax	3 mg/kg	1.2 μΜ	[1][3]
AUC ₀ -inf	3 mg/kg	3.8 μM·h	[1][3]
t1/2	3 mg/kg	4.2 hours	[3]

Table 3: Properties of [11C]VU0467485 for PET Imaging

Parameter	Value	Reference
Radiochemical Yield	>30% (decay-corrected)	[8][9][10]
Radiochemical Purity	>99%	[8][9][10]
Molar Activity	>74 GBq/µmol	[8][9][10]
In Vivo Brain Uptake (Rat)	Limited (~0.4 SUV peak uptake)	[8]

Experimental Protocols

Protocol 1: Chemical Synthesis of VU0467485



The synthesis of **VU0467485** is a two-step process.[6]

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

- Reagents: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile, methyl thioglycolate, Methanol (MeOH), 1 M aqueous Sodium Hydroxide (NaOH).[1][6]
- Procedure:
 - Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.
 - Add 1 M aqueous NaOH.
 - Heat the mixture at 150 °C for 30 minutes using microwave irradiation.
 - The average yield for this step is reported to be 78%.[6]

Step 2: HATU-mediated Amide Coupling

Reagents: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, desired amine (NH₂CH₂Ar(Het)), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIEA).[1][6]

Procedure:

- Dissolve the product from Step 1 and the appropriate amine in DMF.
- Add HATU and DIEA to the solution.
- Stir the reaction mixture for 2 hours at room temperature.
- Yields for this step are reported to range from 45-92%.[6]

Protocol 2: Radiolabeling of [11C]VU0467485

The radiolabeling of **VU0467485** with Carbon-11 is achieved via N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH₃I).[8]



- Precursor: Desmethyl-VU0467485.
- Radiolabeling Agent: [11C]CH3I, produced from cyclotron-generated [11C]CO2.
- General Procedure:
 - Produce [11C]CO2 using a medical cyclotron.
 - Convert [¹¹C]CO₂ to [¹¹C]CH₃I using established methods (e.g., reduction to [¹¹C]CH₄
 followed by iodination, or reduction to [¹¹C]CH₃OH followed by reaction with hydroiodic
 acid).
 - Transfer the gaseous [¹¹C]CH₃I into a reaction vessel containing the desmethyl VU0467485 precursor dissolved in a suitable solvent (e.g., DMF).
 - The reaction is typically carried out at an elevated temperature for a short duration (e.g., 5 minutes at 80°C).
 - Purify the resulting [¹¹C]**VU0467485** using semi-preparative High-Performance Liquid Chromatography (HPLC).
 - Formulate the final product in a physiologically compatible solution for injection.

Protocol 3: In Vitro Autoradiography of M4 Receptors using [11C]VU0467485

This protocol allows for the visualization of M4 receptor distribution in brain tissue sections.

- Materials:
 - Frozen rat brain sections (e.g., 20 μm thick).
 - [¹¹C]VU0467485.
 - Unlabeled VU0467485 for blocking studies.
 - Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).



• Phosphor imaging plates or digital autoradiography system.

Procedure:

- Thaw and pre-incubate the brain sections in buffer to remove endogenous ligands.
- Incubate the sections with a low nanomolar concentration of [11C]**VU0467485** in fresh buffer.
- For non-specific binding determination, co-incubate adjacent sections with
 [¹¹C]VU0467485 and a high concentration of unlabeled VU0467485 (e.g., 10 μM).[8]
- After incubation, wash the sections in ice-cold buffer to remove unbound radioligand.
- Dry the sections quickly (e.g., under a stream of cold air).
- Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.
- Quantify the radioactivity in different brain regions (e.g., striatum, cortex, hippocampus, thalamus, and cerebellum) to determine total and non-specific binding.[8] Specific binding is calculated as the difference between total and non-specific binding.

Protocol 4: In Vivo PET Imaging in Rodents with [11C]VU0467485

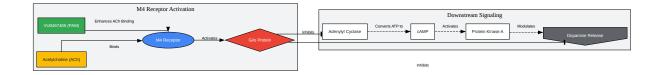
This protocol outlines the general procedure for conducting a dynamic PET scan in rats to assess the brain uptake and distribution of [11C]VU0467485.

- · Animal Preparation:
 - Use adult male Sprague-Dawley rats.
 - Fast the animals overnight with free access to water.
 - Anesthetize the rat (e.g., with isoflurane) and maintain anesthesia throughout the scan.
 - Place a catheter in a lateral tail vein for radiotracer injection.



- PET Scan Acquisition:
 - Position the anesthetized rat in a small-animal PET scanner with its head in the center of the field of view.
 - Perform a transmission scan for attenuation correction.
 - Inject a bolus of [11C]VU0467485 (e.g., 10-20 MBq) via the tail vein catheter.
 - Acquire dynamic emission data for 60-90 minutes.
- Image Reconstruction and Analysis:
 - Reconstruct the dynamic PET data into a series of time frames.
 - Co-register the PET images with an anatomical template or a co-acquired CT/MRI scan.
 - Draw regions of interest (ROIs) on the images corresponding to various brain structures.
 - Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.
 - Calculate Standardized Uptake Values (SUV) to quantify radiotracer concentration. Note
 that previous studies have reported limited brain uptake for [11C]VU0467485 in rats, with a
 peak SUV of approximately 0.4.[8]

Visualizations



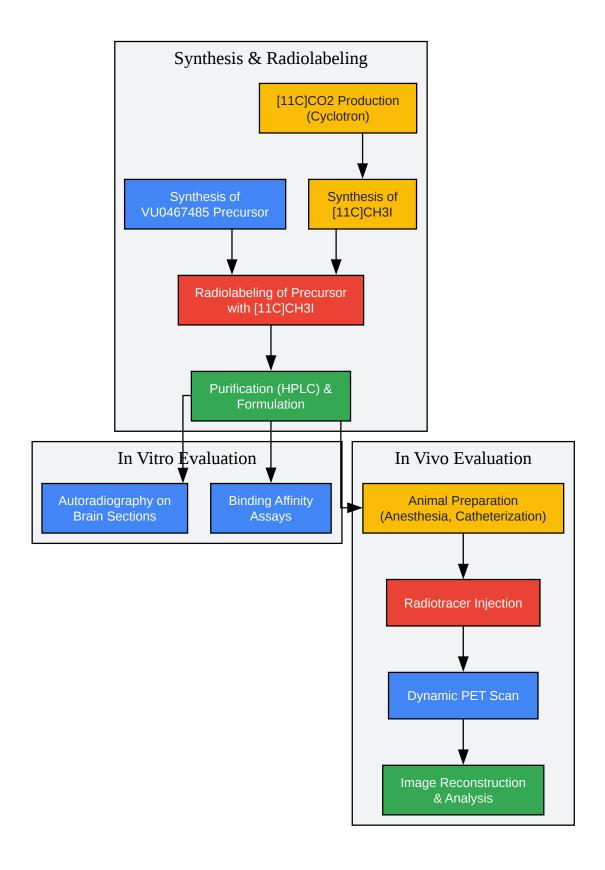
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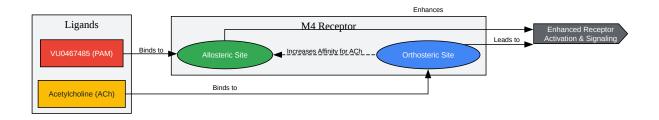
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M4 Receptor Signaling Pathway









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